molecular formula C24H20N2O2 B1279746 4,4'-Bis(3-aminophenoxy)biphenyl CAS No. 105112-76-3

4,4'-Bis(3-aminophenoxy)biphenyl

Cat. No. B1279746
CAS RN: 105112-76-3
M. Wt: 368.4 g/mol
InChI Key: UCQABCHSIIXVOY-UHFFFAOYSA-N
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Description

4,4’-Bis(3-aminophenoxy)biphenyl, also known as 43BAPOBP, is a chemical compound with the molecular formula C24H20N2O2 . It has a biphenyl linker capped with two 3-aminophenoxy groups . This compound is typically used as a precursor for polyimides, which have high chemical and thermal resistance .


Synthesis Analysis

The synthesis of 4,4’-Bis(3-aminophenoxy)biphenyl and its derivatives often involves complex organic reactions. For instance, one study mentioned the synthesis of a related compound, disulfonated 4,4’-bis(4-aminophenoxy)biphenyl-3,3’-disulfonic acid (BAPBDS), as a cross-linking agent .


Chemical Reactions Analysis

4,4’-Bis(3-aminophenoxy)biphenyl can react with aldehydes to form imines . In the context of polymer science, it has been used in the synthesis of polyimides .


Physical And Chemical Properties Analysis

4,4’-Bis(3-aminophenoxy)biphenyl is a solid at 20°C .

Scientific Research Applications

Polyimide Synthesis

BAPB is a key precursor in the synthesis of polyimides due to its two functional amine groups. Polyimides synthesized from BAPB are known for their exceptional thermal stability and chemical resistance . These materials are used in high-temperature environments, such as in aerospace and electronics, where they serve as insulating and protective layers.

Electronics

In the electronics industry, BAPB-based polyimides are used to create dielectric layers and flexible circuits . Their excellent electrical insulation properties make them suitable for advanced semiconductor devices, contributing to the miniaturization and enhancement of electronic components.

Medicine

BAPB-derived polyimides show promise in biomedical applications. They can be used as coatings for medical devices and implants due to their biocompatibility and stability . This application is crucial in developing medical devices that can withstand harsh sterilization processes without degrading.

Aerospace

The aerospace industry benefits from BAPB-based polyimides in the form of lightweight, heat-resistant materials . These materials are used in the construction of aircraft and spacecraft components, where they contribute to the overall durability and performance while reducing weight.

Energy Storage

BAPB is involved in the development of materials for energy storage systems . Polyimides made from BAPB can be used in battery separators and insulating layers, improving the safety and efficiency of batteries, especially at high temperatures.

Coatings

Due to its chemical structure, BAPB is used in the creation of specialty coatings . These coatings are applied to various surfaces to enhance resistance to heat, chemicals, and mechanical stress, extending the lifespan of the coated products.

3D Printing

BAPB-based polymers are suitable for 3D printing applications, particularly in creating filaments for biomedical implants . The resulting 3D printed structures benefit from the material’s high performance, including its mechanical strength and stability.

Chemical Sensors

The reactivity of BAPB with aldehydes to form imines leads to the development of fluorescent thin films . These films are used in chemical sensors capable of detecting and removing toxic gases like hydrogen chloride and ammonia, with potential applications in environmental monitoring and industrial safety.

Mechanism of Action

The mechanism of action of 4,4’-Bis(3-aminophenoxy)biphenyl is largely dependent on its application. For instance, when reacted with aldehydes to form imines, a fluorescence thin film developed from the imines has the ability to detect and remove hydrogen chloride and ammonia .

Safety and Hazards

This compound can cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Given its properties and potential applications, 4,4’-Bis(3-aminophenoxy)biphenyl could be used in the development of new materials. For instance, polyimides synthesized from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them promising for use as coatings for biomedical devices and filaments for 3D printed implants .

properties

IUPAC Name

3-[4-[4-(3-aminophenoxy)phenyl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQABCHSIIXVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668237
Record name 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine]
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(3-aminophenoxy)biphenyl

CAS RN

105112-76-3
Record name 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105112-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105112763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[biphenyl-4,4'-diylbis(oxy)]dianiline
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Synthesis routes and methods I

Procedure details

In the next step, a 1 1 glass reaction vessel was charged with 100 grams (0.23 mol) of crude 4,4'-bis(3-nitrophenoxy)biphenyl, 10 grams of active carbon, 1 grams of ferric chloride hexahydrate and 500 ml of 2-methoxyethanol. The mixture was stirred for 30 minutes under reflux and then added dropwise with 46 grams (0.92 mol) of hydrazine hydrate during 3 hours at 70°-80° C. The reaction was terminated by stirring for 5 hours at 70°-80° C. after ending the dropwise addition. The reaction mixture was cooled, filtered to remove the catalyst and poured into 500 ml of water. The separated crystals were filtered, added with 48 grams of 35% hydrochloric acid and 540 ml of 50% isopropyl alcohol and warmed. The solution thus obtained was allowed to cool. The separated 4,4'-bis(3-aminophenoxy)biphenyl hydrochloride was filtered, added with 540 ml of 50% isopropyl alcohol and warmed. The solution thus obtained was added with 5 grams of active carbon, filtered and neutralized with aqueous ammonia. The separated crystals were filtered, washed with water and dried to give 72.0 grams (85% yield) of 4,4'-bis(3-aminophenoxy)biphenyl as colorless crystals having a melting point of 144°-146° C. The purity was 99.6% according to high-speed liquid chromatography.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the next step, a 1 l glass reaction vessel was charged with 100 grams (0.23 mol) of crude 4,4'-bis(3-nitrophenoxy)biphenyl, 10 grams of active carbon, 1 gram of ferric chloride hexahydrate and 500 ml of 2-methoxyethanol. The mixture was stirred for 30 minutes under reflux and then added dropwise with 46 grams (0.92 mol) of hydrazine hydrate during 3 hours at 70°-80° C. The reaction was terminated by stirring for 5 hours at 70°-80° C. after ending the dropwise addition. The reaction mixture was cooled, filtered to remove the catalyst and poured into 500 ml of water. The separated crystals were filtered, added with 48 grams of 35% hydrochloric acid and 540 ml of 50% isopropyl alcohol and warmed. The solution thus obtained was allowed to cool. The separated 4,4'-bis(3-aminophenoxy)biphenyl hydrochloride was filtered, added with 540 ml of 50% isopropyl alcohol and warmed. The solution thus obtained was added with 5 grams of active carbon, filtered and neutralized with aqueous ammonia. The separated crystals were filtered, washed with water and dried to give 72.0 grams (85% yield) of 4,4'-bis(3-aminophenoxy)biphenyl as colorless crystals having a melting point of 144°-146° C. The purity was 99.6% according to high-speed liquid chromatography.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,4'-Bis(3-aminophenoxy)biphenyl particularly suitable for polyimide synthesis?

A1: 4,4'-Bis(3-aminophenoxy)biphenyl's structure makes it a valuable diamine monomer for polyimide synthesis. Its two amine groups can react with dianhydrides like pyromellitic dianhydride (PMDA) to form the repeating imide rings that give polyimides their exceptional thermal and mechanical properties [, , , ].

Q2: How does the incorporation of nanoparticles like silica or alumina affect the properties of polyimides derived from 4,4'-Bis(3-aminophenoxy)biphenyl?

A2: Studies have shown that incorporating nanoparticles like silica [] or alumina [] into the polyimide matrix can significantly enhance its properties. For instance, adding silica can increase both the tensile strength and breakdown strength of the resulting films []. Similarly, incorporating alumina nanoparticles can improve the dielectric constant, dielectric loss, electrical breakdown strength, and tensile strength of the polyimide []. These improvements are attributed to the uniform dispersion of nanoparticles within the polyimide matrix, which enhances its mechanical and dielectric properties.

Q3: What role does the choice of diamine isomer play in the properties of the resulting sulfonated polyimides?

A3: Research indicates that the isomeric structure of the sulfonated diamine significantly influences the solubility and water stability of the resulting polyimides []. Sulfonated polyimides derived from non-linear diamine isomers exhibit enhanced solubility in various organic solvents compared to their linear counterparts. Furthermore, the position of the sulfonic acid groups on the diamine influences the polymer's water stability. This highlights the importance of carefully selecting diamine isomers to tailor the properties of sulfonated polyimides for specific applications.

Q4: Can the properties of polyimides be further tailored beyond incorporating nanoparticles?

A4: Yes, incorporating other materials, such as mica, into the polyimide matrix alongside 4,4'-Bis(3-aminophenoxy)biphenyl can further modify the material's properties. For instance, adding mica can enhance the glass transition temperature, dielectric properties, breakdown strength, and tensile strength of the resulting hybrid films []. This versatility in tailoring properties makes these polyimides suitable for various applications.

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